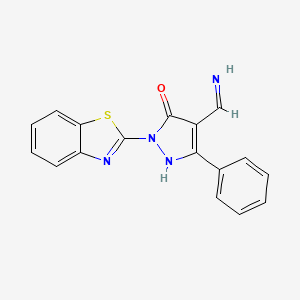![molecular formula C16H18BrNO B3873375 N-(3-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B3873375.png)
N-(3-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
Übersicht
Beschreibung
“N-(3-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide” is a chemical compound that is related to the family of cyclooctynes . It is an oxidized analogue of Bicyclo [6.1.0]non-4-yn-9-ylmethanol (BCN alcohol), which is a prominent strained-alkyne scaffold in chemical biology .
Synthesis Analysis
The synthesis of this compound involves the oxidation of BCN alcohol to form BCN acid . This BCN acid is then functionalized via amide bond formation, yielding more stable derivatives than the classically encountered carbamates .Molecular Structure Analysis
The molecular structure of this compound is derived from BCN alcohol, which is a strained-alkyne scaffold . The oxidation and subsequent amide bond formation result in a more stable structure .Chemical Reactions Analysis
The chemical reactions involving this compound take advantage of reactive groups that are usually inert toward chemical functions naturally present in biological systems but highly reactive toward another abiotic reactant . One of the best examples of such bioorthogonal combinations is the azide – cycloalkyne duet, reacting with one another via strain-promoted azide–alkyne cycloaddition (SPAAC) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its strained-alkyne structure . It has a good stability-to-reactivity balance, being sufficiently stable to be used in aqueous environment but reactive enough not to necessitate the adjunction of a catalyst . It also has limited lipophilicity, so as to be soluble in biological media and minimize non-specific binding to biomolecules .Wirkmechanismus
The mechanism of action of this compound in biological systems is primarily through its participation in bioorthogonal reactions . These reactions allow for precise chemical reactions in biological media, enabling applications such as the labeling of biomolecules, detection and quantification of reactive metabolites, or the controlled liberation of an active substance .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4Z)-N-(3-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c17-11-6-5-7-12(10-11)18-16(19)15-13-8-3-1-2-4-9-14(13)15/h1-2,5-7,10,13-15H,3-4,8-9H2,(H,18,19)/b2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJLLVDFJAJOKF-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2C(=O)NC3=CC(=CC=C3)Br)CCC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1CC2C(C2C(=O)NC3=CC(=CC=C3)Br)CC/C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(2,4-dichlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B3873297.png)
![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea](/img/structure/B3873299.png)
![2-hydroxy-5-iodo-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B3873300.png)
![4-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873308.png)
![1-[4-[6-(2,5-dioxopyrrol-1-yl)-1H-benzimidazol-2-yl]phenyl]pyrrole-2,5-dione](/img/structure/B3873318.png)
![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3873321.png)
![4-methoxy-3-[(2-phenoxypropanoyl)amino]-N-phenylbenzamide](/img/structure/B3873329.png)

![2-hydroxy-5-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B3873333.png)

![2-({2-[(2-Methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3873344.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B3873350.png)
![methyl 5-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3873354.png)
![N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide](/img/structure/B3873380.png)
